molecular formula C13H21NO3 B1675161 Levomoprolol CAS No. 77164-20-6

Levomoprolol

Cat. No.: B1675161
CAS No.: 77164-20-6
M. Wt: 239.31 g/mol
InChI Key: LFTFGCDECFPSQD-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levomoprolol is a beta-adrenergic antagonist, specifically the (S)-enantiomer of moprolol. It is primarily used in the treatment of systemic hypertension and glaucoma. As a beta-blocker, it functions by inhibiting the action of certain neurotransmitters, thereby reducing heart rate and blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Levomoprolol can be synthesized through a multi-step process involving the reaction of 2-methoxyphenol with epichlorohydrin to form glycidyl ether. This intermediate is then reacted with isopropylamine to yield the final product, this compound. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Levomoprolol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives of this compound .

Scientific Research Applications

Levomoprolol has a wide range of applications in scientific research:

Mechanism of Action

Levomoprolol exerts its effects by selectively binding to and antagonizing beta-1 adrenergic receptors in the body. This inhibition decreases cardiac output by producing negative chronotropic and inotropic effects without significant activity towards beta-2 receptors. The molecular targets include cardiac cells, where it reduces heart rate and contractility, leading to lower blood pressure .

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s uniqueness lies in its selective action on beta-1 receptors, which minimizes side effects associated with beta-2 receptor inhibition. This selectivity makes it particularly effective in treating cardiovascular conditions with fewer respiratory side effects compared to non-selective beta-blockers .

Properties

IUPAC Name

(2S)-1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3/h4-7,10-11,14-15H,8-9H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTFGCDECFPSQD-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016500
Record name Levomoprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77164-20-6
Record name (-)-Moprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77164-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levomoprolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077164206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levomoprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOMOPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4NON6FSON
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levomoprolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Levomoprolol
Reactant of Route 3
Reactant of Route 3
Levomoprolol
Reactant of Route 4
Reactant of Route 4
Levomoprolol
Reactant of Route 5
Reactant of Route 5
Levomoprolol
Reactant of Route 6
Reactant of Route 6
Levomoprolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.